molecular formula C12H27AsS B14681683 Tributyl(sulfanylidene)-lambda~5~-arsane CAS No. 36198-57-9

Tributyl(sulfanylidene)-lambda~5~-arsane

Cat. No.: B14681683
CAS No.: 36198-57-9
M. Wt: 278.33 g/mol
InChI Key: SEWQXLLHSGCPBK-UHFFFAOYSA-N
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Description

Tributyl(sulfanylidene)-lambda~5~-arsane is an organoarsenic compound that features a sulfanylidene group attached to a lambda5-arsane core

Preparation Methods

Synthetic Routes and Reaction Conditions

Tributyl(sulfanylidene)-lambda~5~-arsane can be synthesized through several methods. One common approach involves the reaction of tributylarsine with sulfur under controlled conditions. The reaction typically requires a solvent such as toluene and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for higher yields and purity, and may involve additional purification steps such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Tributyl(sulfanylidene)-lambda~5~-arsane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanylidene group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

Tributyl(sulfanylidene)-lambda~5~-arsane has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.

    Industry: this compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of tributyl(sulfanylidene)-lambda~5~-arsane involves its interaction with molecular targets such as enzymes and receptors. The sulfanylidene group can undergo redox reactions, influencing cellular processes related to oxidative stress and signaling pathways. The compound’s ability to form stable complexes with metals also plays a role in its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Tributyltin hydride: An organotin compound with similar synthetic and chemical properties.

    Tributyltin oxide: Another organotin compound used in various industrial applications.

    Triphenylarsine: An organoarsenic compound with different substituents but similar core structure.

Uniqueness

Tributyl(sulfanylidene)-lambda~5~-arsane is unique due to its specific combination of a sulfanylidene group with a lambda5-arsane core

Properties

CAS No.

36198-57-9

Molecular Formula

C12H27AsS

Molecular Weight

278.33 g/mol

IUPAC Name

tributyl(sulfanylidene)-λ5-arsane

InChI

InChI=1S/C12H27AsS/c1-4-7-10-13(14,11-8-5-2)12-9-6-3/h4-12H2,1-3H3

InChI Key

SEWQXLLHSGCPBK-UHFFFAOYSA-N

Canonical SMILES

CCCC[As](=S)(CCCC)CCCC

Origin of Product

United States

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